Cas no 38792-92-6 (4-Hexylcyclohexanecarboxylic acid)
4-Hexylcyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-hexylcyclohexane-1-carboxylic acid
- 4-n-hexylcyclohexanecarboxylic acid
- AC1LB23K
- AG-K-70889
- AGN-PC-00FRX8
- CTK0C4225
- Oxirane, 2-methyl-3-(1-methylethyl)-
- Pentane, 2,3-epoxy-4-methyl-
- trans-2,3-epoxy-4-methylpentane
- trans-2-isopropyl-3-methyl-oxirane
- trans-4-methylpent-2-ene oxide
- trans-4-n-Hexylcyclohexan-1-carbonsaeure
- 4-Hexylcyclohexanecarboxylic acid
- 38289-30-4
- trans-4-n-hexylcyclohexanecarboxylic acid
- TRANS-4-HEXYLCYCLOHEXANECARBOXYLIC ACID
- 4-hexylcyclohexane-1-carboxylicacid
- NSC169082
- TRANS-4-HEXYL CYCLOHEXANE CARBOXYLIC ACID
- POEBGIQSFIJHAX-TXEJJXNPSA-N
- AKOS000511674
- cis-4-n-hexylcyclohexanecarboxylic acid
- AKOS015918036
- Cyclohexanecarboxylic acid, 4-hexyl-, trans-
- Cyclohexanecarboxylic acid, 4-hexyl-
- SCHEMBL2441406
- NSC 169082
- SCHEMBL10393434
- 4-n-Hexylcyclohexane carboxylic acid
- 12N-229
- CS-0327481
- SCHEMBL2818108
- 38792-92-6
- 4-Hexylcyclohexanecarboxylic acid #
- NSC-169082
- DTXSID70192062
- DTXSID901279875
-
- Inchi: 1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
- InChI Key: POEBGIQSFIJHAX-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CCCCCC)CC1)=O
Computed Properties
- Exact Mass: 212.17772
- Monoisotopic Mass: 212.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
- LogP: 3.84780
4-Hexylcyclohexanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H175885-0.5mg |
4-Hexylcyclohexanecarboxylic acid |
38792-92-6 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H175885-1mg |
4-Hexylcyclohexanecarboxylic acid |
38792-92-6 | 1mg |
$ 80.00 | 2022-06-04 | ||
| TRC | H175885-2.5mg |
4-Hexylcyclohexanecarboxylic acid |
38792-92-6 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
| A2B Chem LLC | AI70356-1mg |
4-hexylcyclohexane-1-carboxylic acid |
38792-92-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI70356-5mg |
4-hexylcyclohexane-1-carboxylic acid |
38792-92-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI70356-10mg |
4-hexylcyclohexane-1-carboxylic acid |
38792-92-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI70356-500mg |
4-hexylcyclohexane-1-carboxylic acid |
38792-92-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398151-1g |
4-Hexylcyclohexane-1-carboxylic acid |
38792-92-6 | 90% | 1g |
¥5031.00 | 2024-05-15 |
4-Hexylcyclohexanecarboxylic acid Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-Hexylcyclohexanecarboxylic acid
Introduction to 4-Hexylcyclohexanecarboxylic acid (CAS No. 38792-92-6)
4-Hexylcyclohexanecarboxylic acid, identified by the Chemical Abstracts Service (CAS) number 38792-92-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexane ring substituted with a hexyl group and terminated with a carboxylic acid functional group, has garnered attention due to its unique structural and chemical properties. The presence of both the cyclohexane moiety and the hexyl chain imparts distinct physicochemical characteristics, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications, particularly in medicinal chemistry.
The synthesis of 4-Hexylcyclohexanecarboxylic acid typically involves multi-step organic transformations, often starting from commercially available precursors such as cyclohexanone or cyclohexanol. The introduction of the hexyl group can be achieved through various methods, including Grignard reactions or alkylation processes, while the carboxylation step can be performed using reagents like potassium carbonate or lithium hydroxide in the presence of carbon dioxide. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications.
One of the most compelling aspects of 4-Hexylcyclohexanecarboxylic acid is its potential role as a building block in drug discovery. The cyclohexane ring is a common motif in many biologically active molecules, providing a scaffold that can be modified to enhance pharmacological properties. Additionally, the carboxylic acid group offers opportunities for further functionalization, allowing chemists to attach various pharmacophores or linkers. This flexibility makes 4-Hexylcyclohexanecarboxylic acid an attractive candidate for designing novel therapeutic agents.
Recent research has highlighted the utility of 4-Hexylcyclohexanecarboxylic acid in the development of bioactive compounds. For instance, studies have demonstrated its incorporation into derivatives that exhibit anti-inflammatory, analgesic, and even neuroprotective effects. The hexyl chain contributes to lipophilicity, which can influence membrane permeability and bioavailability, while the cyclohexane ring provides steric hindrance that may modulate binding interactions with biological targets. These findings underscore the importance of 4-Hexylcyclohexanecarboxylic acid as a versatile intermediate in medicinal chemistry.
The physicochemical properties of 4-Hexylcyclohexanecarboxylic acid, such as its solubility profile and melting point, also play a crucial role in its applications. The compound typically exhibits moderate solubility in organic solvents like ethanol and dichloromethane but limited solubility in water. This characteristic can be leveraged in formulation development for oral or topical administration. Furthermore, its stability under various conditions makes it suitable for long-term storage and transportation, ensuring consistency in pharmaceutical manufacturing processes.
In industrial settings, 4-Hexylcyclohexanecarboxylic acid is often utilized in large-scale synthesis where efficiency and cost-effectiveness are paramount. Advances in catalytic processes have enabled more sustainable production methods, reducing waste and energy consumption. These innovations align with global efforts to promote green chemistry principles and minimize environmental impact. As demand for high-quality intermediates grows, the role of compounds like 4-Hexylcyclohexanecarboxylic acid will likely expand across multiple industries.
The future prospects of 4-Hexylcyclohexanecarboxylic acid are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are driving innovation in drug discovery pipelines, where intermediates like this one play a pivotal role. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the identification of novel derivatives with enhanced biological activity. This interdisciplinary approach ensures that 4-Hexylcyclohexanecarboxylic acid remains at the forefront of chemical research.
In conclusion,4-Hexylcyclohexanecarboxylic acid (CAS No. 38792-92-6) is a multifaceted compound with significant potential in pharmaceutical development and synthetic chemistry. Its unique structural features offer opportunities for designing innovative therapeutic agents while meeting stringent quality standards. As research continues to uncover new applications and optimize production methods,4-Hexylcyclohexanecarboxylic acid will undoubtedly remain an important component in the chemical industry's toolkit.
38792-92-6 (4-Hexylcyclohexanecarboxylic acid) Related Products
- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)
- 874-61-3(4-oxocyclohexane-1-carboxylic acid)
- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)
- 88-09-5(2-Ethylbutyric acid)
- 498-21-5(Methylsuccinic acid)
- 681-57-2(2,2-Dimethylglutaric acid)
- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)
- 828-51-3(Adamantane-1-carboxylic acid)
- 99-66-1(Valproic acid)
- 97-61-0(2-Methyl-pentanoic Acid)